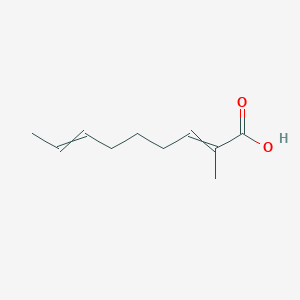

2-Methylnona-2,7-dienoic acid

Description

2-Methylnona-2,7-dienoic acid is a branched unsaturated fatty acid characterized by a nine-carbon backbone (nona-), double bonds at positions 2 and 7, and a methyl substituent at position 2. These compounds are often biosynthesized by microorganisms like Micromonospora spp. in extreme environments (e.g., salterns) or identified in plant-derived matrices (e.g., wines, fruits) as aroma precursors .

Properties

CAS No. |

920749-92-4 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-methylnona-2,7-dienoic acid |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9(2)10(11)12/h3-4,8H,5-7H2,1-2H3,(H,11,12) |

InChI Key |

BPTCWGFXGHRWSH-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCCC=C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnona-2,7-dienoic acid can be achieved through several methods. One common approach involves the Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a directed Heck-decarboxylate coupling to form the desired dienoic acid . The reaction conditions typically involve the use of palladium catalysts and bases such as sodium acetate or cesium acetate.

Industrial Production Methods

Industrial production of 2-Methylnona-2,7-dienoic acid may involve large-scale synthesis using similar Heck-decarboxylate coupling reactions. The scalability of this method allows for the efficient production of the compound, which can then be purified and utilized in various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylnona-2,7-dienoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and alcohols or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced saturated compounds, and various substituted derivatives such as esters and amides.

Scientific Research Applications

2-Methylnona-2,7-dienoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of polyene scaffolds.

Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylnona-2,7-dienoic acid involves its interaction with various molecular targets and pathways. The compound’s double bonds and carboxylic acid group allow it to participate in a range of chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,6,8-Trimethylnona-2,7-dienoic Acid Derivatives (Apocimycins A–C)

- Structural Features: Apocimycins A–C feature a nona-2,7-dienoic acid backbone with methyl groups at positions 4, 6, and 6. Apocimycin A further incorporates a phenoxazine nucleus, distinguishing it from simpler analogs .

- Physicochemical Properties :

(E)-2,6-Dimethyl-6-hydroxyocta-2,7-dienoic Acid

- Structural Features: Shorter carbon chain (octa- vs. nona-), hydroxyl group at C6, and methyl groups at C2 and C6. Often exists as a glucose ester in plants .

- Applications : Implicated in wine aroma (e.g., Riesling) as a precursor to β-decalactone, a peachy aroma compound .

- Synthesis: Chemoselective methods involve oxidation of enones with H₂O₂/NaOH, as seen in related lactone syntheses .

Menthiafolic Acid (6-Hydroxy-2,6-dimethylocta-2,7-dienoic Acid)

- Structural Features : Similar to the above but with hydroxyl and methyl groups at C6. Detected in grape juices and wines .

- Quantification : GC-MS analysis reveals concentrations of 26–342 μg/L in wines, highlighting its natural abundance .

Structural and Functional Comparison Table

Key Research Findings

- Ecological Context : Microbial derivatives (e.g., apocimycins) are less pharmacologically potent than plant-derived analogs, which play roles in ecological signaling (e.g., attracting pollinators via aroma) .

- Analytical Challenges : Differentiation of isomers (e.g., E/Z configurations) requires advanced NMR and MS techniques, as demonstrated in apocimycin characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.